2-[(4-Fluorophenyl)sulfanyl]cyclopentan-1-one
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Overview
Description
2-[(4-Fluorophenyl)sulfanyl]cyclopentan-1-one is a chemical compound with the molecular formula C₁₁H₁₁FOS and a molecular weight of 210.27 g/mol . This compound features a cyclopentanone ring substituted with a 4-fluorophenylsulfanyl group, making it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorophenyl)sulfanyl]cyclopentan-1-one typically involves the reaction of 4-fluorothiophenol with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorophenyl)sulfanyl]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form alcohols.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-[(4-Fluorophenyl)sulfanyl]cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)sulfanyl]cyclopentan-1-one involves its interaction with specific molecular targets. The compound’s effects are primarily mediated through its ability to interact with enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)cyclopentan-1-one: Similar structure but lacks the sulfanyl group.
4-Fluorothiophenol: Contains the fluorophenylsulfanyl moiety but lacks the cyclopentanone ring.
Uniqueness
2-[(4-Fluorophenyl)sulfanyl]cyclopentan-1-one is unique due to the presence of both the fluorophenylsulfanyl group and the cyclopentanone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H11FOS |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-(4-fluorophenyl)sulfanylcyclopentan-1-one |
InChI |
InChI=1S/C11H11FOS/c12-8-4-6-9(7-5-8)14-11-3-1-2-10(11)13/h4-7,11H,1-3H2 |
InChI Key |
ZCXYJFFSWPRTJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)SC2=CC=C(C=C2)F |
Origin of Product |
United States |
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